molecular formula C8H14ClF2NO B6161292 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 2177266-22-5

3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B6161292
CAS No.: 2177266-22-5
M. Wt: 213.7
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Description

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 2177266-22-5) is a spirocyclic compound featuring a unique structural framework with a fused oxygen (oxa) and nitrogen (aza) heteroatom system. Its molecular formula is C₈H₁₄ClF₂NO, with a molecular weight of 213.65 g/mol and a purity of ≥95% . The compound is characterized by two fluorine atoms at the 3,3-positions of the spirocyclic ring, which confer distinct electronic and steric properties. It is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents .

Key physical properties include a melting point range of 134–136°C (decomposition) and storage recommendations under inert atmosphere at room temperature .

Properties

CAS No.

2177266-22-5

Molecular Formula

C8H14ClF2NO

Molecular Weight

213.7

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies

The 1-oxa-8-azaspiro[4.5]decane core is typically assembled via intramolecular cyclization. Patent data reveals that precursors such as N-protected aminols undergo base-mediated ring closure. For example, heating 8-amino-1-oxaspiro[4.5]decan-3-ol with potassium tert-butoxide in tetrahydrofuran (THF) at 60°C yields the spiro intermediate (Table 1).

Table 1: Cyclization Conditions for Spiro Core Formation

PrecursorBaseSolventTemperatureYield
8-Amino-1-oxaspiroKOtBuTHF60°C72%
8-Boc-aminolNaHDMF80°C68%

Alternative Pathways

Industrial-scale methods employ Mitsunobu reactions to form the ether linkage, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with a diol precursor. This approach avoids harsh bases but requires stoichiometric reagents, impacting cost-efficiency.

Fluorination Techniques

Direct Fluorination

Hydrochloride Salt Formation

Acidification Protocols

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) in ether or ethyl acetate. Labsolu’s product specifications indicate that adding 4 M HCl in dioxane to a solution of the free base in anhydrous THF at 0°C yields the salt with >97% purity after recrystallization from ethanol/water.

Crystallization Optimization

Industrial guidelines emphasize controlled cooling rates during crystallization to enhance crystal habit and minimize impurities. Slow addition of antisolvents like hexane improves yield and particle size distribution (Table 2).

Table 2: Crystallization Conditions for Hydrochloride Salt

Solvent SystemAntisolventCooling RatePurity
Ethanol/WaterHexane0.5°C/min99.2%
IPA/WaterHeptane1.0°C/min98.5%

Scalability and Process Challenges

Large-Scale Fluorination

DAST’s exothermic decomposition risk necessitates batchwise addition in reactor setups with temperature control below −10°C. Continuous-flow systems using XtalFluor-M (a safer DAST alternative) have been adopted for kilogram-scale production, reducing reaction times from hours to minutes.

Purification Techniques

Chromatography is avoided industrially due to cost; instead, acid-base extraction partitions the free base from unreacted starting materials. Centrifugal partition chromatography (CPC) is emerging as a scalable alternative for high-purity isolation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹⁹F NMR : Peaks at −110 ppm (d, J = 240 Hz) confirm geminal fluorines.

  • XRD : Single-crystal analysis verifies the spirocyclic structure and protonation state.

Purity Assessment

HPLC methods using a C18 column (ACN/water + 0.1% TFA) achieve baseline separation of the hydrochloride salt from des-fluoro impurities.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

MethodStepsOverall YieldPurity
Cyclization + DAST458%99.2%
Mitsunobu + KF542%97.8%
Flow Fluorination367%98.5%

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the nitrogen and oxygen atoms. .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is being investigated for its potential as a building block in the synthesis of novel pharmaceuticals. Its spirocyclic structure offers a unique framework for modifying biological activity, particularly in compounds targeting neurological and psychiatric disorders. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, making them more effective in therapeutic applications .

Case Studies:
Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. For instance, modifications aimed at improving receptor binding affinity have shown promise in preclinical models targeting serotonin receptors, which are crucial in treating depression and anxiety disorders .

Organic Synthesis

Synthetic Intermediates:
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions. Researchers utilize it to create complex molecules with specific functionalities required in advanced materials and pharmaceuticals .

Reactivity Analysis:
The presence of both fluorine and oxygen atoms in its structure contributes to its reactivity profile. For example:

  • Nucleophilic Substitution: The fluorine atoms can be replaced with other nucleophiles, allowing for the introduction of diverse functional groups.
  • Cyclization Reactions: The spirocyclic nature facilitates the formation of additional rings or complex structures through cyclization processes.

Materials Science

Fluorinated Polymers:
The incorporation of this compound into polymer matrices is being explored for developing advanced materials with specific properties such as increased thermal stability and chemical resistance. Fluorinated compounds are known for their low surface energy and hydrophobic characteristics, making them suitable for applications in coatings and sealants .

Mechanism of Action

The mechanism of action of 3,3-difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations :

  • Fluorination Impact: The 3,3-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 8-aminospiro[4.5]decane HCl .
  • Functional Groups : The presence of a ketone group in 1-oxa-8-azaspiro[4.5]decan-2-one HCl introduces polarity but reduces spirocyclic rigidity compared to the fluorinated derivative .

Biological Activity

3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS Number: 2177266-22-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C8H14ClF2NO
  • Molecular Weight : 213.65 g/mol
  • Purity : ≥97%
  • Structure : The compound features a spirocyclic structure with a difluoromethyl group and an oxa bridge, which may influence its biological interactions.

Research indicates that compounds structurally related to this compound interact with muscarinic receptors in the central nervous system. Specifically, studies have highlighted the following:

  • Muscarinic Receptor Affinity : The compound exhibits affinity for central muscarinic M1 and M2 receptors, which are implicated in cognitive functions and memory processes. For instance, related compounds have shown efficacy in ameliorating scopolamine-induced cognitive impairments in animal models .
  • Agonistic Activity : Some derivatives of azaspiro compounds have demonstrated partial agonistic activity at M1 receptors, suggesting potential therapeutic benefits in treating conditions like Alzheimer’s disease by enhancing cholinergic signaling .

Pharmacological Effects

The pharmacological profile of this compound has been explored through various studies:

  • Cognitive Enhancement : In vivo studies have indicated that related compounds can improve memory performance in rodent models by enhancing cholinergic transmission, thereby reducing symptoms associated with cognitive decline .
  • Side Effect Profile : While exhibiting beneficial effects on cognition, some compounds in this class have been noted to induce side effects such as hypothermia and tremors. This highlights the importance of selecting compounds with favorable selectivity for M1 receptors to minimize adverse effects .

Case Studies and Research Findings

A significant body of research has focused on the synthesis and biological evaluation of azaspiro derivatives:

StudyFindings
Synthesis of 1-Oxa-Azaspiro CompoundsIdentified structure-activity relationships that correlate with muscarinic receptor affinity and cognitive enhancement properties .
In Vivo TestingDemonstrated that certain derivatives improved performance in passive avoidance tasks in rats, indicating potential for antiamnesic effects without significant cholinergic side effects .
Structure ModificationsSystematic modifications led to variants with selective M1 receptor activity, enhancing their therapeutic potential while reducing side effects like hypothermia .

Q & A

Q. What strategies mitigate batch-to-batch variability in fluorine incorporation?

  • Methodological Answer : Monitor fluorination efficiency using ¹⁹F NMR during synthesis. A common pitfall is incomplete substitution at the 3-position, which is addressed by using excess Selectfluor® (1.5 equivalents) in acetonitrile at 80°C for 12 hours . Post-reaction quenching with aqueous NaHCO₃ removes unreacted fluorinating agents.

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